1-(5-Bromo-1-benzofuran-2-yl)butan-1-one is a chemical compound that belongs to the benzofuran family, characterized by its unique structure which includes a bromine atom at the 5-position of the benzofuran ring and a butanone moiety. Its molecular formula is CHBrO, and it has a molecular weight of 267.12 g/mol . Benzofuran derivatives are recognized for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making them of significant interest in medicinal chemistry.
1-(5-Bromo-1-benzofuran-2-yl)butan-1-one exhibits notable biological activities. Research indicates its potential as:
The synthesis of 1-(5-Bromo-1-benzofuran-2-yl)butan-1-one typically involves several key steps:
The compound has several applications across various fields:
Studies on the interactions of 1-(5-Bromo-1-benzofuran-2-yl)butan-1-one with biological targets are essential for understanding its mechanism of action. It may interact with various enzymes and receptors involved in cellular signaling pathways. Further research is needed to elucidate these interactions and their implications for therapeutic applications .
Several compounds share structural similarities with 1-(5-Bromo-1-benzofuran-2-yl)butan-1-one. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One | CHBrO | Contains a methoxy group; studied for similar biological activities |
| 5-Bromo-7-Methoxy-1-Benzofuran-2-Carboxylic Acid | CHBrO | Features a carboxylic acid instead of a ketone; different reactivity profile |
| 2-{[1-(5-bromo-1-benzofuran-2-yl)ethyl]amino}butan-1-ol | CHBrNO | Contains an amino group; potential for different biological interactions |
| 1-(7-Bromo-5-methyl-1-benzofuran-2-Yl)butan-1-Amine | CHBrNO | Different substitution pattern; potential variations in activity |
The uniqueness of 1-(5-Bromo-1-benzofuran-2-yl)butan-1-one lies in its specific substitution pattern and the presence of both bromine and butanone moieties. This configuration imparts distinct chemical reactivity and biological properties that may not be present in other similar compounds, making it a valuable target for further research in medicinal chemistry .